molecular formula C15H23NO B13038649 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

Cat. No.: B13038649
M. Wt: 233.35 g/mol
InChI Key: QIXYFSXCRQJLSS-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-cyclopentyloxyphenol.

    Alkylation: The intermediate is then subjected to alkylation with 2-bromopropane in the presence of a strong base like sodium hydride to yield 1-(4-cyclopentyloxyphenyl)-2-methylpropane.

    Amination: Finally, the alkylated product undergoes amination using ammonia or an amine source under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
  • N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
  • 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine

Uniqueness: 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3

InChI Key

QIXYFSXCRQJLSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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